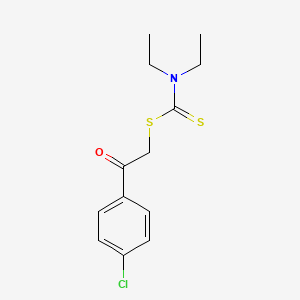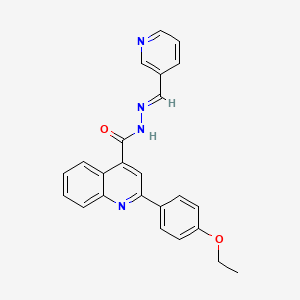![molecular formula C17H21NO B5168605 1-[3-(2-naphthyloxy)propyl]pyrrolidine](/img/structure/B5168605.png)
1-[3-(2-naphthyloxy)propyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-naphthyloxy)propyl]pyrrolidine, also known as NPP or Naphthylpropylpyrrolidine, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of psychoactive substances known as "designer drugs" and has been studied for its effects on the central nervous system.
Wirkmechanismus
The exact mechanism of action of 1-[3-(2-naphthyloxy)propyl]pyrrolidine is not fully understood. However, it is believed that 1-[3-(2-naphthyloxy)propyl]pyrrolidine acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the sigma-1 receptor. This dual mechanism of action is thought to contribute to the anxiolytic and antidepressant effects of 1-[3-(2-naphthyloxy)propyl]pyrrolidine.
Biochemical and Physiological Effects:
1-[3-(2-naphthyloxy)propyl]pyrrolidine has been shown to increase serotonin levels in the brain, which is thought to contribute to its anxiolytic and antidepressant effects. Additionally, 1-[3-(2-naphthyloxy)propyl]pyrrolidine has been shown to modulate the activity of the sigma-1 receptor, which is involved in various physiological processes such as calcium signaling, oxidative stress, and protein folding.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[3-(2-naphthyloxy)propyl]pyrrolidine in lab experiments is its high potency and selectivity for the serotonin transporter and sigma-1 receptor. This makes it a useful tool for studying the role of these targets in various physiological and pathological conditions. However, one limitation of 1-[3-(2-naphthyloxy)propyl]pyrrolidine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
Future research on 1-[3-(2-naphthyloxy)propyl]pyrrolidine could focus on exploring its potential therapeutic applications in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further studies could investigate the long-term effects of 1-[3-(2-naphthyloxy)propyl]pyrrolidine on the brain and behavior, as well as its potential for abuse and addiction. Finally, the development of new synthesis methods for 1-[3-(2-naphthyloxy)propyl]pyrrolidine could improve its solubility and bioavailability, making it a more useful tool for scientific research.
Synthesemethoden
The synthesis of 1-[3-(2-naphthyloxy)propyl]pyrrolidine involves the reaction of 2-naphthol with 3-bromopropylamine, followed by cyclization with sodium hydride. The resulting product is purified through chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-naphthyloxy)propyl]pyrrolidine has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Recent studies have shown that 1-[3-(2-naphthyloxy)propyl]pyrrolidine has anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
1-(3-naphthalen-2-yloxypropyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-2-7-16-14-17(9-8-15(16)6-1)19-13-5-12-18-10-3-4-11-18/h1-2,6-9,14H,3-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLCZFVPLYDJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-1-(cyclohexylmethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5168523.png)


![N-[6-chloro-2-(methylthio)-5-(4-propoxybenzyl)-4-pyrimidinyl]-4-methoxybenzenesulfonamide](/img/structure/B5168540.png)
![methyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]amino}benzoate](/img/structure/B5168542.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B5168544.png)

![1-[3-(4-nitrophenoxy)propyl]pyrrolidine oxalate](/img/structure/B5168548.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B5168558.png)
![N-[2-(2-chlorophenyl)ethyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B5168569.png)
![2,6-difluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5168571.png)

![2-[(benzylamino)methyl]-2-adamantanol hydrochloride](/img/structure/B5168589.png)
![5-(3-methoxyphenyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5168599.png)